

# Application Notes and Protocols for Immunoprecipitation Kinase Assay with Brepocitinib P-Tosylate

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## Compound of Interest

Compound Name: *Brepocitinib P-Tosylate*

Cat. No.: *B15612361*

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## Abstract

Brepocitinib (PF-06700841) is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), critical components of the JAK-STAT signaling pathway.<sup>[1][2]</sup> This pathway transduces signals for numerous cytokines involved in immunity and inflammation, making its inhibition a key therapeutic strategy for autoimmune diseases.<sup>[3][4]</sup> These application notes provide detailed protocols for utilizing an immunoprecipitation (IP) kinase assay to characterize the inhibitory activity of **Brepocitinib P-Tosylate** on JAK1 and TYK2. The protocols cover cell culture, immunoprecipitation of target kinases, the in vitro kinase reaction, and data analysis. Additionally, quantitative data on Brepocitinib's potency is summarized, and key signaling pathways and experimental workflows are visualized.

## Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in intracellular signaling.<sup>[5]</sup> Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of the receptors and subsequently, the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.<sup>[1]</sup> Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. Brepocitinib exerts its

immunomodulatory effects by inhibiting JAK1 and TYK2, thereby disrupting the signaling of key cytokines such as IL-12, IL-23, Type I Interferons, IL-6, and IL-7.[1] An immunoprecipitation kinase assay is a powerful method to isolate a specific kinase from a cellular lysate and then measure its enzymatic activity in vitro. This allows for the direct assessment of an inhibitor's effect on the kinase of interest.

## Data Presentation

**Table 1: In Vitro Kinase Inhibitory Potency of Brepocitinib**

Kinase Target	IC50 (nM)
JAK1	17
TYK2	23
JAK2	77
JAK3	6490

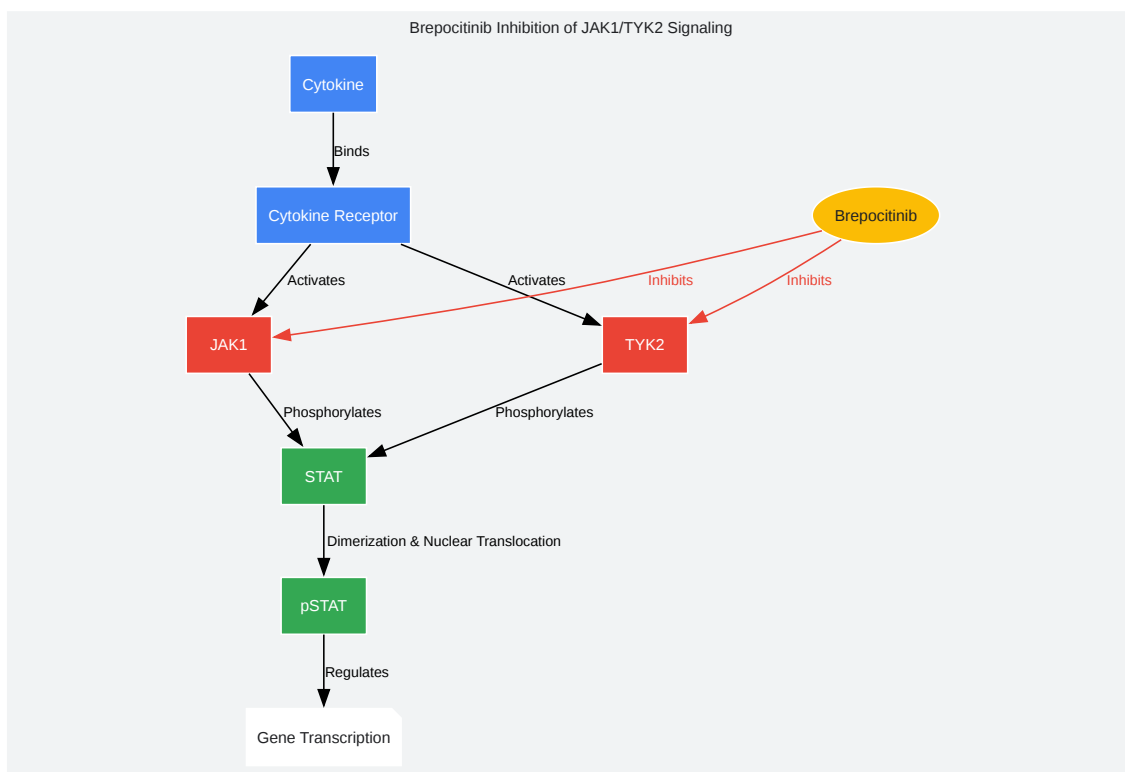
Data sourced from MedChemExpress.[2]

**Table 2: Cellular Activity of Brepocitinib in Human Whole Blood (HWB)**

Cytokine Stimulant	Downstream Readout	HWB IC50 (nM)	Associated JAKs
IL-12	pSTAT4	65	TYK2/JAK2
IL-23	pSTAT3	120	TYK2/JAK2
IL-6	pSTAT1 (CD3+ cells)	81	JAK1/JAK2
IL-6	pSTAT3 (CD3+ cells)	641	JAK1/JAK2
IL-15	pSTAT5	238	JAK1/JAK3
IL-21	pSTAT3	204	JAK1/JAK3
EPO	pSTAT5 (CD34+ cells)	577	JAK2/JAK2
IL-10	pSTAT3	305	TYK2/JAK1
IL-27	pSTAT3	86	JAK1/JAK2/TYK2

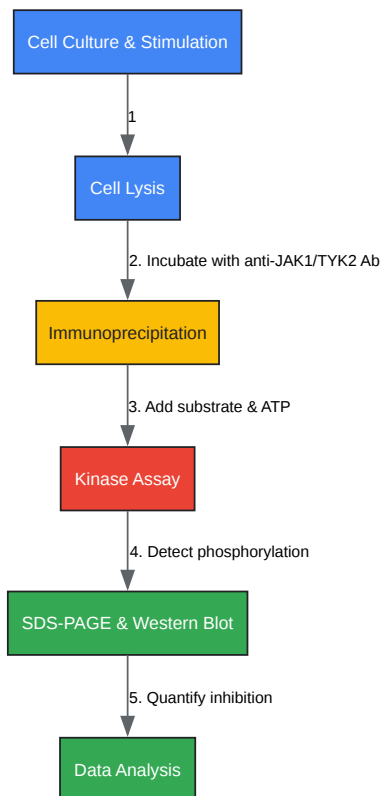
Data sourced from MedChemExpress.[\[2\]](#)

## Signaling Pathway and Experimental Workflow Visualization



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Caption: Brepocitinib inhibits JAK1 and TYK2 phosphorylation of STAT proteins.



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Caption: Workflow for the Immunoprecipitation Kinase Assay.

## Experimental Protocols

### I. Cell Culture and Stimulation

This protocol is designed for a human T-cell line, such as Jurkat or Kit225, which endogenously express JAK1 and TYK2.

Materials:

- Human T-cell line (e.g., Kit225)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

- Recombinant human cytokine (e.g., IL-12 for TYK2/JAK2 or IFN- $\alpha$  for TYK2/JAK1 activation)
- **Brepocitinib P-Tosylate**
- DMSO (vehicle control)
- Phosphate Buffered Saline (PBS)

#### Procedure:

- Culture T-cells in RPMI-1640 complete medium at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Seed cells at a density of  $1 \times 10^6$  cells/mL in a new flask 24 hours prior to the experiment.
- On the day of the experiment, treat the cells with varying concentrations of **Brepocitinib P-Tosylate** (e.g., 0.1 nM to 10  $\mu$ M) or DMSO vehicle control for 1-2 hours.
- Stimulate the cells with an appropriate cytokine (e.g., 10 ng/mL of IL-12 or 1000 U/mL of IFN- $\alpha$ ) for 15-30 minutes at 37°C to induce JAK kinase activation.
- Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS.

## II. Immunoprecipitation of JAK1 or TYK2

#### Materials:

- Cell pellet from Protocol I
- Ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Anti-JAK1 or Anti-TYK2 antibody, validated for immunoprecipitation
- Protein A/G magnetic beads or agarose slurry
- Microcentrifuge tubes

- End-over-end rotator

Procedure:

- Lyse the cell pellet with 0.5-1.0 mL of ice-cold lysis buffer per  $10^7$  cells.
- Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a BCA or Bradford assay.
- Pre-clear the lysate by incubating with 20 µL of Protein A/G beads for 30 minutes at 4°C on an end-over-end rotator.
- Pellet the beads and transfer the supernatant to a new tube.
- Add 2-5 µg of the primary antibody (anti-JAK1 or anti-TYK2) to 500-1000 µg of protein lysate.
- Incubate overnight at 4°C with gentle rotation.
- Add 30 µL of Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Carefully aspirate and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold lysis buffer and twice with 1 mL of ice-cold kinase assay buffer.

### III. In Vitro Kinase Assay

Materials:

- Immunoprecipitated JAK1 or TYK2 on beads

- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 5 mM MnCl<sub>2</sub>, 2 mM DTT, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>)
- Recombinant STAT protein or a synthetic peptide substrate for JAK1/TYK2
- ATP solution (10 mM)
- 3x SDS sample buffer

Procedure:

- Resuspend the washed beads in 40 µL of kinase assay buffer.
- Add 1-2 µg of the substrate (e.g., recombinant STAT1).
- Initiate the kinase reaction by adding 10 µL of 100 µM ATP (final concentration 20 µM).
- Incubate the reaction at 30°C for 30 minutes with gentle agitation.
- Terminate the reaction by adding 25 µL of 3x SDS sample buffer and boiling at 95-100°C for 5 minutes.
- Pellet the beads, and collect the supernatant for analysis.

## IV. Data Analysis by Western Blot

Materials:

- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-STAT (specific to the substrate), anti-JAK1, or anti-TYK2
- HRP-conjugated secondary antibody



- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Resolve the proteins from the kinase assay supernatant by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the anti-phospho-STAT primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- To normalize for the amount of immunoprecipitated kinase, the membrane can be stripped and re-probed with an anti-JAK1 or anti-TYK2 antibody.
- Quantify the band intensities using densitometry software. The percentage of inhibition can be calculated relative to the vehicle-treated control.

## Controls and Interpretation

- **Positive Control:** Cytokine-stimulated cells treated with vehicle (DMSO). This should show robust kinase activity.
- **Negative Control:** Unstimulated cells or cells treated with a known potent JAK1/TYK2 inhibitor. This should show minimal kinase activity.
- **IP Control:** Use of a non-specific IgG antibody for immunoprecipitation to ensure that the observed kinase activity is specific to the target protein.
- **Kinase-dead mutant:** As a further negative control, cells expressing a kinase-dead mutant of JAK1 or TYK2 can be used to confirm the specificity of the assay.

A dose-dependent decrease in the phosphorylation of the substrate in the presence of **Brepocitinib P-Tosylate** indicates successful inhibition of the target kinase. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Conclusion

The immunoprecipitation kinase assay is a robust method for the detailed characterization of kinase inhibitors like **Brepocitinib P-Tosylate**. By isolating the target kinase, this assay provides a direct measure of the compound's inhibitory activity on the enzyme's catalytic function. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize this technique in the study of JAK inhibitors and their therapeutic potential.

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